molecular formula C7H7ClO5S B2410908 Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate CAS No. 344308-91-4

Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate

Cat. No. B2410908
CAS RN: 344308-91-4
M. Wt: 238.64
InChI Key: RADATWVEONYXFI-UHFFFAOYSA-N
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Description

“Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a chlorosulfonyl group (-SO2Cl) and a methyl ester group (-COOCH3), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring provides a planar, aromatic core, while the chlorosulfonyl and methyl ester groups may add steric bulk and influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The chlorosulfonyl group is typically electrophilic and can undergo substitution reactions . The methyl ester group can participate in transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting/boiling points, and reactivity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • One-pot Synthesis and Derivatives : Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate has been used in various one-pot synthesis processes. For instance, it has been involved in the synthesis of chlorosulfonyl-3-methyl-1,2-benzoxathiin derivatives and other related compounds through direct reaction processes (Qaisi, El-Abadelah, & Voelter, 2004). Additionally, the compound has been used to create a range of substituted compounds, showcasing its versatility in chemical transformations (Dobrydnev, Vashchenko, & Volovenko, 2018).

Applications in Organic Chemistry

  • Electrochemical Reactions and Derivative Expansion : The compound has been utilized in electrochemical reduction processes to expand the derivative scope of biobased platform molecules. This process involves the transformation of the compound into various derivatives, demonstrating its utility in organic synthesis and material science (Ling, Miao, Cao, & Mascal, 2022).
  • Phosphorylation and Alkylation Reactions : Research has explored the compound's role in phosphorylation and alkylation reactions. These studies provide insights into the compound's reactivity and potential applications in creating various phosphonate and alkylated derivatives (Pevzner, 2003).

Environmental and Recovery Aspects

  • Acetic Acid Recovery in Production : In the production processes involving this compound, studies have focused on the recovery and reuse of acetic acid, highlighting the compound's role in environmentally conscious chemical processes (Wang Tian-gui, 2006).

Biological and Medicinal Chemistry

  • Antimicrobial Activity : The compound and its derivatives have been studied for their antimicrobial properties. This research is significant for the development of new antibacterial and antifungal agents, demonstrating the compound's potential in medicinal chemistry (Abbavaram & Reddyvari, 2013).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action for this compound .

Safety and Hazards

As with any chemical compound, handling “Methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols .

Future Directions

The potential applications and research directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its properties could be studied for potential applications in materials science, pharmaceuticals, or other fields .

properties

IUPAC Name

methyl 4-chlorosulfonyl-5-methylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADATWVEONYXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344308-91-4
Record name methyl 4-(chlorosulfonyl)-5-methylfuran-2-carboxylate
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